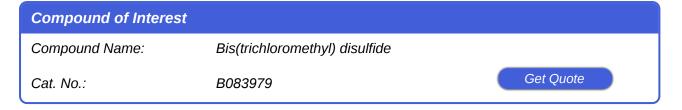


Spectroscopic and Analytical Investigation of Bis(trichloromethyl) Disulfide Systems: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the investigation of **bis(trichloromethyl) disulfide** (C₂Cl₆S₂). Given the limited availability of public domain spectroscopic data for this specific compound, this document synthesizes information from established analytical principles and data from analogous organosulfur and organohalogen compounds to present a foundational framework for its analysis.

Physicochemical Properties

Bis(trichloromethyl) disulfide is a halogenated organosulfur compound. Its basic chemical and physical properties, computed and compiled from various chemical databases, are essential for developing appropriate analytical methods.[1][2][3]



Property	Value	Source
Molecular Formula	C2Cl6S2	[1][2]
Molecular Weight	300.9 g/mol	[1]
CAS Number	15110-08-4	[1]
IUPAC Name	trichloro- (trichloromethyldisulfanyl)meth ane	[1]
Synonyms	Disulfide, bis(trichloromethyl)	[1]
Computed XLogP3	4.8	[1]

Spectroscopic Characterization (Predicted)

Direct experimental spectra for **bis(trichloromethyl) disulfide** are not widely published. However, based on its molecular structure, its expected spectroscopic characteristics can be predicted.



Technique	Expected Characteristics	
¹³ C NMR Spectroscopy	A single resonance is expected due to the molecule's symmetry (Cl ₃ C-S-S-CCl ₃). The chemical shift for the -CCl ₃ carbon is predicted to be in the range of 95-110 ppm. This significant downfield shift is attributed to the strong deshielding effect of three electronegative chlorine atoms and the adjacent sulfur atom.[4][5][6]	
Infrared (IR) Spectroscopy	C-CI Stretch: Strong, characteristic absorptions are expected in the 650-850 cm ⁻¹ region. The intensity and number of bands will depend on the rotational isomers present. S-S Stretch: A weak absorption is anticipated in the 400-550 cm ⁻¹ region. This bond vibration typically results in a weak signal in IR spectroscopy.[7]	
Mass Spectrometry (EI)	The mass spectrum is expected to show a complex molecular ion [M] ⁺ peak cluster around m/z 298-306, reflecting the isotopic distribution of its six chlorine atoms (³⁵ Cl and ³⁷ Cl). Key fragmentation pathways would likely involve the cleavage of the S-S bond and C-S bonds, yielding characteristic fragment ions such as [CCl ₃ S] ⁺ (m/z ~150) and [CCl ₃] ⁺ (m/z ~117), both of which would also exhibit distinct chlorine isotopic patterns.[8][9]	

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the most suitable technique for the separation and identification of volatile compounds like **bis(trichloromethyl) disulfide**. The following is a representative protocol based on established methods for analyzing volatile organosulfur and organochlorine compounds.[10][11][12]

Representative Experimental Protocol: GC-MS Analysis



- Sample Preparation (Solution in Organic Solvent):
 - Accurately weigh approximately 10 mg of the sample material.
 - Dissolve the sample in 10 mL of a high-purity volatile solvent such as hexane or dichloromethane.
 - Vortex the solution for 30 seconds to ensure complete dissolution.
 - Perform serial dilutions as necessary to bring the concentration into the linear range of the instrument (e.g., 1-100 μg/mL).
 - Transfer the final solution to a 2 mL autosampler vial for analysis.
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 8890 GC system or equivalent.
 - Mass Spectrometer: Agilent 5977B MS or equivalent.
 - Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid detector saturation.
 - Injection Volume: 1 μL.
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent, is recommended for its robustness and inertness.
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 10 °C/min to 280 °C.



■ Final hold: Hold at 280 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C.

• Ion Source Temperature: 230 °C.

o Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full Scan.

Scan Range: m/z 40-450.

Data Analysis:

- Identify the peak corresponding to **bis(trichloromethyl) disulfide** by its retention time.
- Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the characteristic isotopic cluster of the molecular ion and key fragments.
- Quantification can be performed using an external or internal standard method by integrating the peak area of a characteristic ion (e.g., from the [CCl₃]⁺ fragment at m/z 117).

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the analytical workflow and the chemical synthesis context for **bis(trichloromethyl) disulfide**.

Caption: General analytical workflow for the GC-MS analysis of **bis(trichloromethyl)** disulfide.

Caption: Likely synthesis pathway from its precursor, trichloromethanesulfenyl chloride.[13]

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